molecular formula C13H13BrN2O2 B5836283 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole

1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole

Cat. No. B5836283
M. Wt: 309.16 g/mol
InChI Key: AXCVTZYKQJPAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole, also known as BAY 11-7082, is a small molecule inhibitor that has gained attention for its potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. In

Mechanism of Action

1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the IκB kinase (IKK) β subunit. This modification prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and its subsequent activation of target genes.
Biochemical and Physiological Effects:
1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of NF-κB, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to inhibit the activity of other kinases, such as JAK2 and STAT3, which are involved in cytokine signaling. 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In animal models, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high degree of selectivity for NF-κB and has been shown to be effective in inhibiting its activity in various cell types and animal models. However, there are also limitations to the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in lab experiments. Its covalent modification of IKKβ can lead to off-target effects and potential toxicity. Additionally, the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 may not accurately reflect the physiological regulation of NF-κB in vivo.

Future Directions

There are several future directions for the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in scientific research. One area of interest is the development of more selective inhibitors of NF-κB that do not have off-target effects. Another area of interest is the use of 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 in combination with other therapies, such as chemotherapy, to enhance their efficacy. Additionally, the role of NF-κB in various diseases, such as cancer and inflammatory disorders, continues to be an active area of research, and 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 may provide valuable insights into the pathogenesis and treatment of these diseases.

Synthesis Methods

1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 1-(4-bromo-2-methylphenoxy)acetone. This intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base to form the final product, 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082.

Scientific Research Applications

1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been widely used in scientific research as a tool to study the role of NF-κB in various cellular processes. NF-κB is a transcription factor that regulates the expression of genes involved in immune response, inflammation, cell survival, and proliferation. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole 11-7082 has been shown to inhibit the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα.

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-1-(3-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-9-7-11(14)3-4-12(9)18-8-13(17)16-6-5-10(2)15-16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCVTZYKQJPAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)COC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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